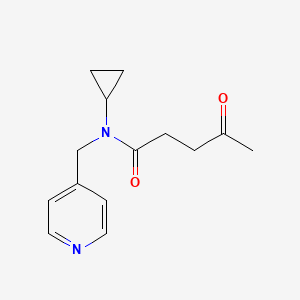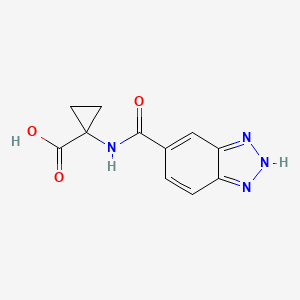![molecular formula C12H11Cl2NO3 B7580884 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DCA or dichloroacetate and is a derivative of acetic acid. DCA has been found to have various biochemical and physiological effects and has been used in several scientific studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
DCA works by inhibiting the activity of pyruvate dehydrogenase kinase (PDK), which is an enzyme that regulates the activity of pyruvate dehydrogenase (PDH). PDH is an enzyme that plays a crucial role in the process of cellular respiration by converting pyruvate into acetyl-CoA. By inhibiting PDK, DCA increases the activity of PDH, which leads to an increase in cellular respiration and a decrease in the production of lactate.
Biochemical and Physiological Effects:
DCA has been found to have various biochemical and physiological effects. It has been shown to increase the activity of PDH, which leads to an increase in cellular respiration and a decrease in the production of lactate. DCA has also been found to have anti-cancer properties and has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, DCA has been found to increase insulin sensitivity and improve glucose metabolism, making it a potential therapeutic agent for the treatment of diabetes and other metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCA in lab experiments is its ability to inhibit PDK and increase the activity of PDH, which can lead to an increase in cellular respiration and a decrease in the production of lactate. This makes DCA a useful tool for investigating cellular metabolism and energy production. However, one limitation of using DCA in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
Future Directions
There are several potential future directions for research on DCA. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the efficacy of DCA in different types of cancer and to determine the optimal dose and duration of treatment. Another area of interest is the potential use of DCA in the treatment of metabolic disorders, such as diabetes and obesity. Future studies are needed to investigate the mechanisms underlying the effects of DCA on glucose metabolism and insulin sensitivity. Additionally, further research is needed to determine the safety and toxicity of DCA in different populations and to develop new methods for synthesizing and purifying DCA.
Synthesis Methods
The synthesis of DCA involves the reaction of chloroacetic acid with sodium hydroxide to form sodium dichloroacetate. This compound is then reacted with cyclopropane carboxylic acid to produce DCA. The purity of DCA can be increased through recrystallization and purification techniques.
Scientific Research Applications
DCA has been used in several scientific studies to investigate its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and brain cancer. DCA has also been studied for its potential use in the treatment of metabolic disorders, such as diabetes and obesity.
properties
IUPAC Name |
1-[[2-(3,4-dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO3/c13-8-2-1-7(5-9(8)14)6-10(16)15-12(3-4-12)11(17)18/h1-2,5H,3-4,6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICOLDVOJIVHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-ethylcyclopentyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580805.png)

![N-(1-cyclopropylpyrrolidin-3-yl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B7580813.png)

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![1-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580846.png)

![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)
![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
